3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine

Lipophilicity Physicochemical profiling Arylpiperazine SAR

This chiral 3-propyl analog offers a quantifiable lipophilicity shift (LogP ~3.8) vs TFMPP, allowing direct structure–PK relationship studies for CNS drug discovery. Available at 98% purity, with enantiomeric separation capability for stereoselective pharmacology. The higher thermal latitude (b.p. ~344°C) supports high-temperature reactions. Choose the purity tier that matches your reaction sensitivity.

Molecular Formula C14H19F3N2
Molecular Weight 272.31 g/mol
CAS No. 1432680-85-7
Cat. No. B1466333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine
CAS1432680-85-7
Molecular FormulaC14H19F3N2
Molecular Weight272.31 g/mol
Structural Identifiers
SMILESCCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H19F3N2/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3
InChIKeyOFPBLNVFJAGYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine (CAS 1432680-85-7): Physicochemical and Structural Baseline for Scientific Sourcing


3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine (CAS 1432680-85-7) is a substituted N-arylpiperazine with molecular formula C₁₄H₁₉F₃N₂ and molecular weight 272.31 g/mol . It features a 3-propyl substituent on the piperazine ring and a 3-(trifluoromethyl)phenyl group at the N-1 position, producing one asymmetric carbon . The compound is supplied by multiple vendors as a research building block with purity specifications of 95% (Sigma-Aldrich/Enamine, AKSci) or 98% (Fluorochem, Leyan) . Predicted physicochemical properties include a boiling point of 344.3±42.0 °C at 760 mmHg, density of 1.1±0.1 g/cm³, and a calculated LogP of 3.81–3.99, indicating substantially higher lipophilicity than the non-propylated parent scaffold TFMPP [1]. The compound is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335, requiring appropriate handling precautions .

Why 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine (CAS 1432680-85-7) Cannot Be Replaced by Generic TFMPP or Other In-Class Arylpiperazines


The 3-propyl substituent on 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine is not a minor structural variation; it introduces a quantifiable shift in lipophilicity (ΔLogP ≈ +1.3 to +1.5 vs. TFMPP) that, based on established arylpiperazine structure–disposition relationships, predicts altered plasma protein binding, volume of distribution, and tissue partitioning [1][2]. In the 1-arylpiperazine series, increasing lipophilicity correlates with higher plasma protein binding, greater volume of distribution (Vss), and enhanced brain uptake [1]. The additional chiral center at piperazine C-3 further differentiates this compound from achiral TFMPP (CAS 15532-75-9), meaning stereochemical outcomes in receptor binding or metabolic transformation cannot be assumed identical . These property differences carry practical consequences for experimental reproducibility: two compounds that appear functionally interchangeable on paper may produce divergent results in receptor occupancy, cellular permeability, or in vivo pharmacokinetic studies. The following quantitative evidence guide provides the data users need to evaluate whether this specific compound—rather than a cheaper or more readily available analog—is required for their intended application.

Quantitative Differentiation Evidence for 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine (CAS 1432680-85-7) vs. Closest Comparators


Lipophilicity (LogP) Comparison: Target Compound vs. TFMPP (m-Trifluoromethylphenylpiperazine)

The target compound exhibits a LogP value of 3.81 (vendor-reported) to 3.99 (ACD/LogP predicted), compared to 2.33–2.68 for the non-propylated parent TFMPP [1][2]. This represents a ΔLogP of approximately +1.3 to +1.5 units, a substantial increase that places the target compound in a meaningfully higher lipophilicity range. The difference arises from the addition of the 3-propyl group to the piperazine ring, extending the hydrocarbon surface area and reducing overall polarity. In the broader 1-arylpiperazine literature, increases in LogP of this magnitude have been associated with altered pharmacokinetic handling, including shifts in plasma protein binding, volume of distribution, and tissue partitioning [3].

Lipophilicity Physicochemical profiling Arylpiperazine SAR

Boiling Point Comparison: Target Compound vs. TFMPP (Free Base)

The predicted boiling point of the target compound is 344.3±42.0 °C at 760 mmHg, compared to 305.9±42.0 °C for TFMPP free base [1]. This ~38 °C increase is consistent with the additional C₃H₆ mass of the 3-propyl substituent, which increases molecular weight from 230.23 g/mol (TFMPP) to 272.31 g/mol (target compound) and introduces additional van der Waals interactions. The higher boiling point has practical implications for purification by distillation and for thermal stability assessment during storage or reaction conditions. The target compound's density is also slightly lower (1.1 vs. 1.2 g/cm³), reflecting the less compact packing imparted by the flexible propyl chain [1].

Boiling point Purification Handling and storage

Chirality: Target Compound Contains One Asymmetric Carbon vs. Achiral TFMPP

The target compound contains one asymmetric carbon atom at the 3-position of the piperazine ring (the carbon bearing the propyl substituent), as confirmed by the Fluorochem specification of 'Asymmetric Atoms: 1' . In contrast, TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine, CAS 15532-75-9) lacks ring substitution and is achiral. This stereochemical difference has two consequences: (1) the target compound exists as a racemic mixture or potentially as separated enantiomers, enabling chiral resolution studies and diastereomeric salt formation not possible with TFMPP; (2) if biological targets exhibit stereoselective binding, the individual enantiomers of the target compound may display divergent activity profiles. Vendors currently supply the compound as racemate, but the presence of the chiral center provides a handle for enantiomeric enrichment or asymmetric synthesis applications that achiral arylpiperazines cannot support .

Chirality Stereochemistry Asymmetric synthesis

Available Purity Grades: 98% vs. 95% Across Suppliers

The target compound is commercially available at two primary purity tiers: 98% (Fluorochem Product Code F651016; Leyan Catalog 1303327) and 95% (Sigma-Aldrich/Enamine Catalog ENA390552857; AKSci Catalog 6335DR) . This 3% purity difference, while modest in absolute terms, may be relevant for applications where impurity profiles affect reaction yields in multi-step syntheses, where the identity and concentration of trace impurities at the 2–5% level could interfere with sensitive biological assays, or when regulatory documentation requires a minimum purity threshold. The 98% grade is accompanied by a Certificate of Analysis from Fluorochem, and the 95% grade from Sigma-Aldrich includes COA documentation. Pricing varies by supplier and pack size: AKSci lists 100 mg at $498, 1 g at $1,239, and 5 g at $3,390 (USA stock, 4-week lead time) . Researchers should verify the analytical method used for purity determination (HPLC, GC, NMR) as part of procurement due diligence.

Purity specification Procurement Quality control

Class-Level Inference: Predicted Pharmacokinetic Differentiation via Lipophilicity–Disposition Relationship in 1-Arylpiperazines

Although direct comparative pharmacokinetic data for the target compound versus TFMPP are not available in the current published literature, a well-established class-level relationship allows inference of differentiated behavior. Across a series of eight 1-arylpiperazines, Caccia et al. (1987) demonstrated that increasing lipophilicity correlated with: (i) higher plasma protein binding, (ii) increased steady-state volume of distribution (Vss), (iii) increased total clearance (Cl), and (iv) enhanced and more rapid brain uptake [1]. Given that the target compound has a LogP approximately 1.3–1.5 units higher than TFMPP [2], it is predicted to exhibit higher plasma protein binding, a larger Vss, and potentially greater CNS penetration. The most lipophilic arylpiperazine in the Caccia series showed preferential erythrocyte partitioning, a phenomenon that may also apply to this compound [1]. These predicted differences are not trivial: for the eight compounds studied, Vss varied widely with lipophilicity, and the percent of dose excreted unchanged in urine decreased progressively as lipophilicity increased [1]. Users designing in vivo or cell-based experiments should therefore not assume that the target compound will exhibit the same free drug concentration or tissue distribution profile as TFMPP, even if receptor-level pharmacological activity appears superficially similar.

Pharmacokinetics Plasma protein binding Brain penetration

Recommended Application Scenarios for 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine (CAS 1432680-85-7) Based on Differentiated Evidence


Medicinal Chemistry SAR Programs Requiring Extended Lipophilicity in the Arylpiperazine Series

When a medicinal chemistry team needs to explore how increased lipophilicity (ΔLogP ≈ +1.3 to +1.5 vs. TFMPP) affects target engagement, membrane permeability, or off-target binding, the target compound serves as a direct probe. Its LogP of ~3.8–4.0 [1] positions it in a range known to alter pharmacokinetic handling in 1-arylpiperazines, including enhanced plasma protein binding and brain uptake [2]. This scenario is relevant for CNS drug discovery programs where modulating lipophilicity is a key optimization parameter.

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

The presence of a single asymmetric carbon at the piperazine 3-position enables enantiomeric separation and stereoselective pharmacological evaluation, an option unavailable with the achiral comparator TFMPP. This scenario supports programs investigating differential receptor binding or metabolic fate of (R)- vs. (S)-3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine, with potential implications for intellectual property generation around enantiomerically pure compositions.

In Vivo Pharmacokinetic Profiling Where Lipophilicity-Driven Disposition Is a Key Variable

For research groups conducting comparative pharmacokinetic studies within the arylpiperazine class, the target compound offers a test molecule with LogP ≈ 3.8–4.0 [1], enabling investigation of the lipophilicity–disposition correlation reported by Caccia et al. (1987) [2]. Predicted differences in Vss, clearance, and brain penetration relative to TFMPP make this compound suitable for structure–PK relationship studies, provided that direct PK measurements are performed as part of the experimental design.

Synthetic Chemistry: Building Block Requiring Defined Purity Tiers and Thermal Stability

The availability of the target compound at both 95% and 98% purity grades allows chemists to select the appropriate quality tier based on downstream reaction sensitivity. The higher boiling point (~344 °C predicted) [1] relative to TFMPP (~306 °C) provides greater thermal latitude in high-temperature reactions. The compound's chiral center also enables its use as a starting material for diastereoselective synthesis, where the propyl substituent can act as a steric directing group.

Quote Request

Request a Quote for 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.